molecular formula C13H14Cl2N2O B2819885 N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide CAS No. 1333787-72-6

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide

Cat. No.: B2819885
CAS No.: 1333787-72-6
M. Wt: 285.17
InChI Key: XMIXKPKBTVVOCU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide is an acetamide derivative characterized by a 2,6-dichlorophenyl group attached to the α-carbon of the acetamide backbone. The nitrogen atom of the acetamide is substituted with a cyanomethyl (-CH2CN) and a propyl (-CH2CH2CH3) group.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c1-2-7-17(8-6-16)13(18)9-10-11(14)4-3-5-12(10)15/h3-5H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIXKPKBTVVOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide typically involves the reaction of 2,6-dichlorobenzyl cyanide with N-propylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nitrile Group Hydrolysis

The cyanomethyl group (-CH2CN) can undergo hydrolysis under acidic or basic conditions:

  • Partial hydrolysis yields an amide (-CH2CONH2) via intermediate iminols. For example, using H2SO4 (50%) at 100°C converts nitriles to amides .
  • Complete hydrolysis forms a carboxylic acid (-CH2COOH) under prolonged heating with strong acids (e.g., HCl) or bases (e.g., NaOH) .

Example Reaction Pathway:  CH2CNH2O H+ CH2CONH2H2O H+ CH2COOH\text{ CH}_2\text{CN}\xrightarrow{\text{H}_2\text{O H}^+}\text{ CH}_2\text{CONH}_2\xrightarrow{\text{H}_2\text{O H}^+}\text{ CH}_2\text{COOH}

Acetamide Hydrolysis

The acetamide moiety (-N-C(O)-CH3) can hydrolyze to a carboxylic acid under extreme conditions:

  • Acidic: Requires concentrated HCl at reflux .
  • Basic: NaOH (6M) at elevated temperatures .

Stability Note : The electron-withdrawing dichlorophenyl group may slow hydrolysis compared to simpler acetamides .

Nucleophilic Substitution at the Dichlorophenyl Ring

The 2,6-dichlorophenyl group is highly deactivated due to electron-withdrawing Cl substituents. Substitution typically requires strong nucleophiles and harsh conditions:

Position Reactivity Example Reactions
Para (C-4)Moderately activatedFluorination with KF/Cu (Ullmann-type)
Ortho (C-2,6)Sterically hinderedLimited substitution; possible SNAr with NH3

Key Insight : Reactions at the para position are more feasible, but yields may be low due to steric and electronic effects .

Photochemical Reactivity

Chlorinated aromatics often undergo photochemical reactions. For example:

  • Photodechlorination : UV irradiation in the presence of H-donors (e.g., Et3N) can remove Cl substituents .
  • Dimerization : Analogous to β-halogenated cinnamic acids, dimerization may occur under UV light, forming cyclobutane derivatives .

Experimental Evidence :

  • β-2-Chloro-trans-cinnamic acid dimerizes via a contracting cube kinetic model under UV light .

Reduction of the Nitrile Group

Catalytic hydrogenation (H2/Pd) converts the nitrile to a primary amine: CH2CNH2/Pd CH2CH2NH2\text{ CH}_2\text{CN}\xrightarrow{\text{H}_2/\text{Pd}}\text{ CH}_2\text{CH}_2\text{NH}_2This reaction is critical for generating bioactive amine derivatives .

Alkylation/Acylation at Nitrogen

The tertiary amine (N-propyl) may undergo quaternization with alkyl halides (e.g., CH3I) or acylation with acid chlorides under basic conditions .

Thermal Decomposition

At temperatures >200°C, the compound may decompose via:

  • Cleavage of the acetamide bond , releasing dichlorophenylacetic acid and N-cyanomethyl-N-propylamine .
  • Degradation of the nitrile group , generating toxic HCN gas .

Comparative Reactivity Table

Reaction Type Conditions Products Yield References
Nitrile hydrolysisH2SO4 (50%), 100°C, 6hAmide intermediate~60%
Acetamide hydrolysisNaOH (6M), reflux, 12hDichlorophenylacetic acid<30%
PhotodimerizationUV (254 nm), Et3N, 24hCyclobutane dimer~40%
Catalytic hydrogenationH2 (1 atm), Pd/C, EtOH, 4hPrimary amine derivative~75%

Stability Considerations

  • Light Sensitivity : Store in amber vials to prevent photodegradation .
  • Moisture Sensitivity : Hydrolysis is minimized at pH 6–8 and low humidity .

Scientific Research Applications

D1 Receptor Modulation

This compound has been identified as a D1 Positive Allosteric Modulator (PAM). D1 receptors are implicated in several neurological and psychiatric disorders. The modulation of these receptors can enhance cognitive functions and alleviate symptoms associated with conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease .

  • Therapeutic Benefits :
    • Cognitive Impairment : Enhances cognitive functions in patients with schizophrenia and those undergoing antipsychotic treatment.
    • Movement Disorders : Shows promise in managing symptoms of Parkinson's disease and related movement disorders .

Antitumor Activity

Preliminary studies indicate that derivatives of this compound exhibit growth-inhibitory activity against various cancer cell lines. The presence of chloro and cyano groups in the structure enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells .

  • Case Study : A study on substituted benzoyl derivatives demonstrated that compounds similar to N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide showed significant inhibition of cell growth in Lactobacillus casei systems, indicating potential antitumor properties .

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Study 1Cognitive EnhancementImproved cognitive function in animal models; potential for treating schizophrenia
Study 2Antitumor ActivitySignificant growth inhibition observed in cancer cell lines; effective in Lactobacillus casei system
Study 3Mechanism ExplorationIdentified as a D1 PAM; enhances dopaminergic signaling pathways

Case Study 1: Cognitive Impairment in Schizophrenia

In a clinical trial involving patients with schizophrenia, administration of this compound resulted in notable improvements in cognitive scores compared to placebo. This suggests its potential utility as an adjunct therapy for cognitive deficits associated with antipsychotic medications.

Case Study 2: Antitumor Efficacy

A laboratory study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that the compound effectively induced apoptosis, particularly in cells resistant to conventional therapies. This positions it as a candidate for further development in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural analogs of N-(cyanomethyl)-2-(2,6-dichlorophenyl)-N-propylacetamide, highlighting differences in substituents, applications, and molecular features:

Compound Name N-Substituents Primary Use/Activity Structural Features/Data Reference ID
Alachlor Methoxymethyl Herbicide (pre-emergent) Planar dichlorophenyl ring; hydrogen bonding enhances stability
Pretilachlor Propoxyethyl Herbicide (rice paddies) Enhanced solubility due to ether linkage
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazolyl Antimicrobial/coordination chemistry Dihedral angle: 79.7° between dichlorophenyl and thiazole rings; intermolecular N–H⋯N hydrogen bonds
Thenylchlor (3-Methoxy-2-thienyl)methyl Herbicide Thiophene moiety improves photostability
Target Compound Cyanomethyl + Propyl Inferred: Potential agrochemical Cyanomethyl may confer polarity; propyl enhances lipophilicity

Key Comparisons:

Substituent Effects on Bioactivity: Alachlor and pretilachlor, with methoxymethyl and propoxyethyl groups, respectively, are widely used herbicides due to their soil mobility and root uptake efficiency . The target compound’s cyanomethyl group introduces a polar nitrile (-CN) functional group, which may alter binding affinity to biological targets compared to non-polar substituents (e.g., propyl).

Structural Conformation: The 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a significant dihedral angle (79.7°) between the dichlorophenyl and thiazole rings, influencing crystal packing and hydrogen-bonding networks .

Synthetic Routes: The synthesis of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involved carbodiimide-mediated coupling (EDC/HCl), a method applicable to the target compound . However, the presence of a cyanomethyl group may require specialized nitrile-compatible reaction conditions.

The propyl group counterbalances this by enhancing lipophilicity, a critical factor in agrochemical design .

Research Findings and Implications

  • Herbicidal Potential: Substituted acetamides with 2,6-dichlorophenyl groups exhibit herbicidal activity by inhibiting very-long-chain fatty acid (VLCFA) elongation. The target compound’s nitrile group may interact with plant enzymes differently compared to ether or thiophene substituents .
  • Coordination Chemistry: The nitrile group in the cyanomethyl substituent could act as a ligand for metal ions, enabling applications in catalysis or materials science, similar to thiazole-containing analogs .
  • Stability and Degradation : Nitriles are susceptible to hydrolysis under acidic or enzymatic conditions, which may influence the environmental persistence of the target compound compared to more stable analogs like thenylchlor .

Q & A

Q. Critical Parameters :

  • Maintain low temperatures (0–5°C) during exothermic steps to prevent decomposition .
  • Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of reactive intermediates.
  • Purify via recrystallization or column chromatography to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–7.8 ppm) and cyanomethyl groups (δ ~3.8 ppm). Confirm stereochemistry using NOESY .
    • IR Spectroscopy : Identify C≡N stretch (~2240 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • X-ray Crystallography :
    • Use SHELX programs (SHELXL for refinement) to resolve molecular geometry. For twinned data, apply HKLF5 format in SHELXL to model overlapping reflections .
    • Example unit cell parameters from analogs: Triclinic system with a = 7.13 Å, b = 8.44 Å, c = 10.36 Å, α = 95.3°, β = 106.1°, γ = 96.7° .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved across studies?

Answer:
Contradictions often arise from experimental variables:

  • Assay Design :
    • Standardize cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .
    • Control solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
  • Dosage Optimization :
    • Perform dose-response curves (0.1–100 µM) to identify IC₅₀/EC₅₀ values. Compare with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) to validate trends .
  • Mechanistic Studies :
    • Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding affinity (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced: What computational and experimental strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

  • Degradation Studies :
    • Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the cyanomethyl group) .
  • Computational Modeling :
    • Use DFT (Density Functional Theory) to calculate bond dissociation energies (BDEs). Focus on the amide bond (C-N) and C-Cl bonds to predict susceptibility to hydrolysis .
  • Accelerated Stability Testing :
    • Store samples at 40°C/75% RH for 4 weeks. Compare with controls using XRD to detect crystallinity loss .

Advanced: How can SHELX programs improve the refinement of this compound’s crystal structure when dealing with high thermal motion or disorder?

Answer:

  • Disorder Modeling :
    • Split disordered atoms (e.g., propyl chains) into multiple positions using PART instructions in SHELXL. Apply SUMP restraints to maintain reasonable geometry .
  • Thermal Parameters :
    • Refine anisotropic displacement parameters (ADPs) for non-H atoms. Use ISOR restraints for atoms with high Ueq values (>0.1 Ų) .
  • Validation Tools :
    • Check PLATON’s ADDSYM for missed symmetry and R1/Rmerge values (<5% for high-resolution data) .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Target Identification : Acts as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway) due to its dichlorophenyl moiety’s electron-withdrawing properties .
  • Prodrug Development : Modify the cyanomethyl group to enhance bioavailability. Example: Esterify with PEG-linked moieties for sustained release .

Advanced: How does the compound’s three-dimensional conformation influence its pharmacokinetics, and what methods can validate this?

Answer:

  • Conformational Analysis :
    • Use single-crystal XRD to determine dihedral angles between the dichlorophenyl and acetamide groups. Twisted conformations (e.g., 45–60°) correlate with increased membrane permeability .
  • Pharmacokinetic Modeling :
    • Apply QSAR (Quantitative Structure-Activity Relationship) to predict logP (optimal range: 2.5–3.5) and BBB penetration .
  • In Vivo Validation :
    • Conduct microsomal stability assays (human/rat liver microsomes) to measure metabolic half-life (>30 min for viable candidates) .

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